Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound classified as an oxindole derivative. Oxindoles are recognized for their diverse biological activities, making this compound of significant interest in medicinal chemistry. The structure of methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate features an indoline core, a phenolic hydroxyl group, and a carboxylate ester, which contribute to its potential applications in various scientific fields, particularly in drug development and synthesis of biologically active molecules .
The synthesis of methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically employs multi-step organic reactions. A notable method involves the Knoevenagel condensation reaction, where indoline-2-one reacts with aromatic aldehydes in the presence of a base such as piperidine or pyridine. This reaction is generally conducted in solvents like ethanol or methanol under reflux conditions to yield the desired product.
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield while ensuring high purity and consistency in the final product .
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has a molecular formula of and a molecular weight of approximately 295.29 g/mol . The structural representation includes:
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions due to its functional groups:
The mechanism of action for methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is primarily associated with its potential biological activities, including:
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several applications across scientific disciplines:
This compound's unique structure and properties make it an important subject of research within medicinal chemistry and related fields, promising advancements in therapeutic applications.
The stereoselective synthesis of the (Z)-isomer of methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is critical for applications in pharmaceutical intermediates, particularly for kinase inhibitors like nintedanib. The (Z)-configuration is stabilized by an intramolecular hydrogen bond between the indolinone carbonyl and the hydroxy group, which dictates its biological activity. A key method involves acid-catalyzed condensation between methyl 2-oxoindoline-6-carboxylate and benzaldehyde derivatives under reflux in acetic acid. This approach leverages thermodynamic control to favor the (Z)-isomer (>95% stereoselectivity) due to steric constraints and hydrogen-bonding stabilization in the transition state [3] [6].
Alternative routes employ solvent-mediated crystallization for stereopurification. For example, the (Z)-isomer selectively crystallizes from methanol or dimethyl sulfoxide (DMSO) at low temperatures, while the (E)-isomer remains in the mother liquor. This method achieves >99% purity and is scalable for industrial production [6]. Recent optimizations focus on catalytic additives like titanium tetrachloride, which accelerates imine formation and reduces reaction times to 2–4 hours while maintaining yields of 80–85% [3].
Table 1: Stereoselective Synthesis Methods for (Z)-Isomer
Method | Catalyst/Solvent | Time (h) | Yield (%) | (Z):(E) Ratio |
---|---|---|---|---|
Acetic Acid Reflux | HOAc | 8–10 | 75–78 | 95:5 |
Solvent Crystallization | Methanol | 24 (cryst.) | 65 | >99:1 |
Titanium Tetrachloride | TiCl₄ in Toluene | 2–4 | 80–85 | 93:7 |
Functionalization of the indoline core requires precise catalysis to avoid decomposition of the labile exocyclic double bond. Palladium-catalyzed coupling reactions enable C–H arylation at the indoline’s 5-position. Using Pd(OAc)₂/XPhos as a catalyst system in toluene at 100°C, aryl bromides couple efficiently (70–75% yield), retaining the methyl ester and exocyclic enol motifs [4] [5].
Reductive amination strategies are employed for N-alkylation. Sodium borohydride in methanol selectively reduces imine intermediates generated in situ from indoline-2-one and aldehydes, yielding N-alkylated derivatives (60–68% yield). Crucially, protic polar solvents (e.g., methanol) prevent de-esterification [5] [8]. For late-stage carboxylate modifications, hydrogenation catalysts (Pd/C, 10 atm H₂) facilitate nitro-group reduction in precursor molecules like methyl 3-(hydroxy(phenyl)methylene)-2-oxo-5-nitroindoline-6-carboxylate, forming amino derivatives without affecting the ester group [4].
While solution-phase synthesis dominates current protocols, solid-phase approaches offer theoretical advantages for parallelized intermediate generation. Solution-phase synthesis benefits from straightforward scalability: Condensations in acetic acid achieve isolated yields of 75–85% at multi-gram scales. However, purification requires silica-gel chromatography, increasing solvent consumption by 40–50% compared to crystallization [3] [6].
Solid-phase methods using Wang resin-linked indoline carboxylates are experimentally feasible but face limitations. Ester cleavage from the resin with trifluoroacetic acid (TFA) risks decarboxylation or exocyclic bond hydrolysis, reducing yields to <50%. Additionally, the resin loading capacity (0.8–1.2 mmol/g) restricts batch sizes. Consequently, solution-phase remains preferred for industrial-scale production due to higher efficiency and lower complexity [6].
Table 2: Synthesis Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 75–85% | 40–50% |
Purification Method | Crystallization/Chromatography | TFA Cleavage |
Scalability | Multi-kilogram feasible | Limited to milligram scale |
Solvent Consumption | Moderate | High |
Key Limitation | Chromatography costs | Low yield upon cleavage |
The methyl ester group in methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is vulnerable to nucleophilic attack or hydrolysis under basic conditions. Ester masking strategies are essential during N-functionalization or ring halogenation. tert-Butyl esters, introduced via esterification with Boc₂O/DMAP, provide bulkier alternatives that resist aminolysis. However, deprotection requires acidic conditions (TFA), which may protonate the exocyclic enol, causing side reactions (15–20% yield loss) [4] [5].
Notably, the native methyl ester demonstrates unexpected robustness in protic solvents during Fischer indolization or condensations. In acetic acid reflux, hydrolysis is negligible (<5%) due to the electron-withdrawing oxoindoline group reducing ester electrophilicity. This eliminates the need for specialized protecting groups in key synthetic steps, streamlining production [6]. For C-acylation, temporary silyl protection (e.g., TBSCl) of the enol hydroxy group prevents O-acylation byproducts, improving acylation yields to >90% [5].
Table 3: Protecting Group Efficiency for Carboxylate Stability
Protecting Group | Conditions for Application/Removal | Yield Retention of Ester (%) | Compatibility with Exocyclic Bond |
---|---|---|---|
Methyl (Native) | None required | 95–98 | High |
tert-Butyl | Boc₂O/DMAP (add); TFA (remove) | 80–85 | Moderate |
Benzyl | BnBr/K₂CO₃ (add); H₂/Pd-C (remove) | 75–78 | Low (Hydrogenation risk) |
Silyl (TBS) | TBSCl/imidazole (add); HF (remove) | 90–92 | High |
Tables of Key Compounds
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: